3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one
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Overview
Description
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring system containing a quinoline core with a methyl group at the 3rd position and a ketone group at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . As a DHFR inhibitor, it competes with dihydrofolate for binding to the enzyme, inhibiting the synthesis of tetrahydrofolate and disrupting DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the methyl group and ketone functionality.
3-Methylquinoline: Lacks the tetrahydro structure and ketone functionality.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Contains a sulfur atom in the ring system.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group and ketone functionality enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h5-6H,2-4H2,1H3 |
InChI Key |
RZXITJZFFTWVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)CCC2 |
Origin of Product |
United States |
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